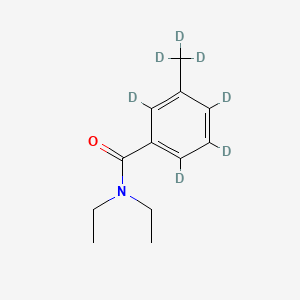

DEET-d7

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

防虫剤

DEETは世界で最も広く使用されている防虫剤の1つです . DEETは、1946年に米国陸軍によって開発され、昆虫が蔓延する地域に駐留する軍隊を守るために使用されました . 多くの研究により、DEET含有溶液は現在市場に出回っている最も効果的な防虫剤の1つであることが証明されています .

環境汚染物質の分解

DEETは、水中の有機化学物質汚染物質として作用し、世界中で観測されている新興汚染物質とみなされています . DEETを分解するために、UVベース、オゾン化、光触媒分解、生物分解(真菌と細菌の代謝活性に基づく)などのさまざまな方法が使用されてきました .

ナノテクノロジーベースの修復

ナノ粒子の使用によるDEETの分解については、あまり研究されていません . したがって、生物分解およびナノテクノロジーベースの方法は、DEETを環境から修復するための潜在的な解決策となる可能性があります .

DEET分解のための生物学的

DEETの分解のための生物学的メソッドの適用に関するさらなる研究が必要です . 物理的、化学的、微生物ゲノミクス、分子生物学、遺伝子工学、ゲノムシーケンス法を適用することにより、新しい強力な微生物株の生物分解の代謝経路が調査されました .

製剤研究

エタノール(EtOH)の代わりに溶媒として6〜30%のシクロデキストリン(CD)を含む溶液は、DEET製剤の忌避作用時間の延長をもたらしました

作用機序

Target of Action

DEET-d7, also known as 2,3,4,6-tetradeuterio-N,N-diethyl-5-(trideuteriomethyl)benzamide, is a deuterium-labeled variant of DEET . The primary targets of this compound are insect odorant receptors . These receptors play a crucial role in the detection of odors by insects, and their inhibition by this compound results in the repelling of biting pests such as mosquitoes and ticks .

Mode of Action

This compound interacts with its targets, the insect odorant receptors, by blocking the electrophysiological responses of olfactory sensory neurons to attractive odors . This interaction results in changes in the behavior of the insects, making them less likely to bite humans .

Biochemical Pathways

This compound affects several biochemical pathways. It has been suggested that this compound can affect sodium and potassium channels, as well as the octopaminergic pathway . Additionally, this compound can block the Kv2 potassium channel (delayed rectifier type) at micromolar concentrations .

Pharmacokinetics

It is known that the incorporation of deuterium into drug molecules can affect their pharmacokinetic and metabolic profiles

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of normal olfactory function in insects. By blocking the electrophysiological responses of olfactory sensory neurons, this compound inhibits the insects’ ability to detect attractive odors, thereby repelling them . In addition, this compound’s potential effects on sodium and potassium channels could lead to further disruptions in the normal functioning of insect neurons .

Action Environment

This compound enters the environment through various routes, including direct entry into the air during spraying, indirect entry into surface water through wastewater treatment plant (WTTP) emissions due to washing of skin and clothes, or through over-spraying of soil and application of treated sewage to amend soil . Environmental factors such as temperature, humidity, and the presence of other chemicals can influence the action, efficacy, and stability of this compound .

生化学分析

Biochemical Properties

The biochemical properties of 2,3,4,6-tetradeuterio-N,N-diethyl-5-(trideuteriomethyl)benzamide are yet to be fully explored. It is known that DEET, the parent compound, interacts with olfactory and gustatory mechanisms in insects, leading to central nervous system impairment . It is plausible that 2,3,4,6-tetradeuterio-N,N-diethyl-5-(trideuteriomethyl)benzamide may have similar interactions.

Cellular Effects

The cellular effects of 2,3,4,6-tetradeuterio-N,N-diethyl-5-(trideuteriomethyl)benzamide are not well-documented. Deet has been shown to have significant effects on disease-carrying insect vectors . It is possible that 2,3,4,6-tetradeuterio-N,N-diethyl-5-(trideuteriomethyl)benzamide may have similar effects on cellular processes.

Molecular Mechanism

The molecular mechanism of action of 2,3,4,6-tetradeuterio-N,N-diethyl-5-(trideuteriomethyl)benzamide is not well-understood. Deet is known to act through olfactory and gustatory mechanisms and cause central nervous system impairment in insects . It is possible that 2,3,4,6-tetradeuterio-N,N-diethyl-5-(trideuteriomethyl)benzamide may have a similar mechanism of action.

Temporal Effects in Laboratory Settings

The temporal effects of 2,3,4,6-tetradeuterio-N,N-diethyl-5-(trideuteriomethyl)benzamide in laboratory settings are not well-documented. Deet is known for its low toxicity and longer stability compared to other insecticides . It is plausible that 2,3,4,6-tetradeuterio-N,N-diethyl-5-(trideuteriomethyl)benzamide may exhibit similar characteristics.

Dosage Effects in Animal Models

The effects of different dosages of 2,3,4,6-tetradeuterio-N,N-diethyl-5-(trideuteriomethyl)benzamide in animal models are not well-documented. Deet has been deemed safe and effective in humans with direct skin application . It is possible that 2,3,4,6-tetradeuterio-N,N-diethyl-5-(trideuteriomethyl)benzamide may have similar dosage effects.

Metabolic Pathways

The metabolic pathways involving 2,3,4,6-tetradeuterio-N,N-diethyl-5-(trideuteriomethyl)benzamide are not well-understood. Deet metabolites have been detected in human urine , suggesting that 2,3,4,6-tetradeuterio-N,N-diethyl-5-(trideuteriomethyl)benzamide may also be metabolized in the body.

Transport and Distribution

The transport and distribution of 2,3,4,6-tetradeuterio-N,N-diethyl-5-(trideuteriomethyl)benzamide within cells and tissues are not well-documented. Deet is known to be widely distributed in the environment . It is plausible that 2,3,4,6-tetradeuterio-N,N-diethyl-5-(trideuteriomethyl)benzamide may have similar distribution characteristics.

Subcellular Localization

The subcellular localization of 2,3,4,6-tetradeuterio-N,N-diethyl-5-(trideuteriomethyl)benzamide is not well-understood. Deet is known to interact with olfactory and gustatory mechanisms in insects , suggesting that 2,3,4,6-tetradeuterio-N,N-diethyl-5-(trideuteriomethyl)benzamide may also interact with specific subcellular compartments.

特性

IUPAC Name |

2,3,4,6-tetradeuterio-N,N-diethyl-5-(trideuteriomethyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-4-13(5-2)12(14)11-8-6-7-10(3)9-11/h6-9H,4-5H2,1-3H3/i3D3,6D,7D,8D,9D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMOXZBCLCQITDF-DOVYFNGPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC=CC(=C1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)N(CC)CC)[2H])C([2H])([2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701010011 |

Source

|

| Record name | DEET-d7 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701010011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1219799-37-7 |

Source

|

| Record name | DEET-d7 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701010011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-Azatricyclo[3.3.1.0~2,4~]nonane](/img/structure/B596092.png)

![1-[3-(4-Chloro-2-methoxyphenyl)phenyl]ethanone](/img/structure/B596093.png)

![N-([1,1'-Biphenyl]-4-yl)-9,9-dimethyl-N-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)-9H-fluoren-2-amine](/img/structure/B596099.png)

![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furo[2,3-b]pyridine](/img/structure/B596101.png)